Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
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Overview
Description
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone, due to its complex structure, is involved in advanced synthesis techniques. For example, the intramolecular cyclisation of related quinoline derivatives has been facilitated by milder conditions, characterized by lower reaction temperatures and ease of product isolation, showcasing the compound's relevance in facilitating novel synthetic routes (Yang Li et al., 2008). Additionally, the cyclopropanation processes applied to quinoline derivatives highlight the compound's role in generating novel cyclopropyl-containing structures, indicating its potential in the synthesis of constrained amino acid derivatives and novel heterocyclic systems (Z. Szakonyi et al., 2002).
Molecular Structure and Catalysis
The compound's intricate structure plays a significant role in molecular structure studies and catalysis. For instance, studies on related quinoline derivatives have involved detailed structural analyses, such as X-ray crystallography, to understand the conformation and reactivity of these molecules (Jingjing Wang et al., 2013). This structural insight is crucial for designing catalysts and reaction conditions that can efficiently produce desired products, indicating the compound's potential in developing new catalytic methods.
Anticancer Research
Compounds structurally related to this compound have shown potential in anticancer research. Novel analogues, such as thiazapodophyllotoxin derivatives, have been synthesized with excellent yields and demonstrated potential for anticancer activity screening (Tuanjie Li et al., 2015). These findings suggest that this compound could serve as a scaffold for the development of new anticancer agents.
Green Chemistry
The compound's synthesis and related processes have been aligned with green chemistry principles, such as solvent-free conditions and eco-compatible methods, to minimize environmental impact (Diksha Bhardwaj et al., 2019). This approach underscores the importance of developing sustainable synthetic methods for complex organic compounds, including this compound, in scientific research.
Safety and Hazards
Properties
IUPAC Name |
cyclopropyl-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-8-10-4-13-14(19-7-18-13)5-12(10)16-6-11(8)15(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPOILWDGSHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.